molecular formula C6H8N2O B591738 (5-Aminopyridin-3-yl)methanol CAS No. 443649-18-1

(5-Aminopyridin-3-yl)methanol

Cat. No.: B591738
CAS No.: 443649-18-1
M. Wt: 124.143
InChI Key: RKQMHEDPXLDUJA-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of an amino group at the 5-position and a hydroxymethyl group at the 3-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Aminopyridin-3-yl)methanol can be synthesized through several methods. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride in tetrahydrofuran. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 21 hours. The reaction mixture is then quenched, acidified, and basified to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (5-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminium hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-amino-3-pyridinecarboxaldehyde or 5-amino-3-pyridinecarboxylic acid.

    Reduction: Formation of 5-amino-3-pyridinemethane.

    Substitution: Formation of various substituted pyridines depending on the substituent used.

Scientific Research Applications

(5-Aminopyridin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in various biochemical pathways, influencing the compound’s overall biological activity. Detailed studies on its mechanism of action are ongoing and may reveal more specific pathways and targets.

Comparison with Similar Compounds

  • 3-Amino-5-hydroxymethylpyridine
  • 3-Pyridinemethanol, 5-amino
  • 3-Aminopyridine-5-methanol

Comparison: (5-Aminopyridin-3-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the hydroxymethyl group at the 3-position allows for specific interactions in biochemical pathways that may not be possible with other similar compounds .

Properties

IUPAC Name

(5-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQMHEDPXLDUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652164
Record name (5-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443649-18-1
Record name (5-Aminopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-aminopyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Amino-nicotinic acid methyl ester (5.7 g, 30.2 mmol) was dissolved in THF (150 ml) and LiAlH4 (1M in THF solution 133 ml, 133 mmol) added slowly at 0° C. The reaction mixture was stirred at room temperature for 21 h. The reaction mixture was quenched and acidified to pH 3 using dilute HCl, and basified (pH 8) using solid Na2CO3. Solvents were removed under reduced pressure. The residue was filtered through silica gel using 20% MeOH/DCM yielding the product 3.8 g, (100%) with LCMS purity 97%, m/z 125 [M++H]+, by ELS.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two

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